1-(3-Bromophenyl)-3-methylcyclobutane-1-carbonitrile
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Overview
Description
1-(3-Bromophenyl)-3-methylcyclobutane-1-carbonitrile is an organic compound characterized by a bromophenyl group attached to a cyclobutane ring, which is further substituted with a methyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-methylcyclobutane-1-carbonitrile typically involves a multi-step process. One common method includes the following steps:
Cyclobutane Formation: The formation of the cyclobutane ring through a cyclization reaction.
Nitrile Introduction: The addition of a nitrile group to the cyclobutane ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-3-methylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the nitrile group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or amines.
Scientific Research Applications
1-(3-Bromophenyl)-3-methylcyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-methylcyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-3-methylcyclobutane-1-carbonitrile: Similar structure but with the bromine atom in the para position.
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromophenyl)-2-methylcyclobutane-1-carbonitrile: Similar structure but with the methyl group in a different position.
Uniqueness
1-(3-Bromophenyl)-3-methylcyclobutane-1-carbonitrile is unique due to the specific positioning of the bromine and nitrile groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
CAS No. |
1342950-94-0 |
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Molecular Formula |
C12H12BrN |
Molecular Weight |
250.13 g/mol |
IUPAC Name |
1-(3-bromophenyl)-3-methylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H12BrN/c1-9-6-12(7-9,8-14)10-3-2-4-11(13)5-10/h2-5,9H,6-7H2,1H3 |
InChI Key |
INSINJLJNPERGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C#N)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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